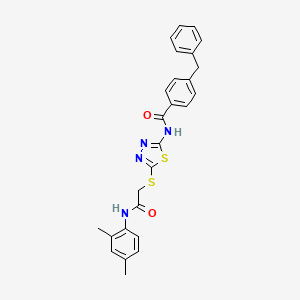
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(o-tolyloxy)acetamide, also known as BPA, is a chemical compound that has been widely studied for its potential use in scientific research. BPA is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which plays a crucial role in the brain's reward and pleasure centers.
Aplicaciones Científicas De Investigación
Benzofuran Derivatives in Neuroprotection and Sedation
Benzofuran compounds, such as SB-649868, have been explored for their potential in treating insomnia due to their orexin 1 and 2 receptor antagonist properties. The metabolism and disposition of SB-649868 in humans were studied, showing almost complete elimination over a 9-day period primarily via feces, with minor urinary excretion. The study highlights the compound's extensive metabolism and the identification of several metabolites, including one resulting from oxidation of the benzofuran ring (Renzulli et al., 2011).
Benzofuran Derivatives in Anesthetic Applications
In the realm of anesthesiology, benzofuran derivatives have shown potential in enhancing sedation protocols. A study examining the effects of propofol, a widely used anesthetic with benzofuran similarities, on oxidative stress biomarkers in surgical patients, suggested antioxidative effects in humans. This research opens avenues for exploring benzofuran derivatives in reducing oxidative stress during anesthesia (Khoshraftar et al., 2014).
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-7-3-5-9-18(14)23-13-20(22)21-15(2)11-17-12-16-8-4-6-10-19(16)24-17/h3-10,12,15H,11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAUCDRAODXAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2665619.png)
![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)
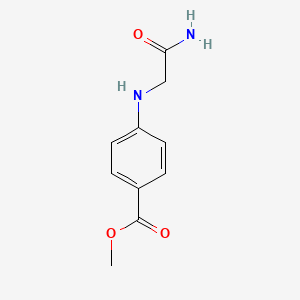
![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)


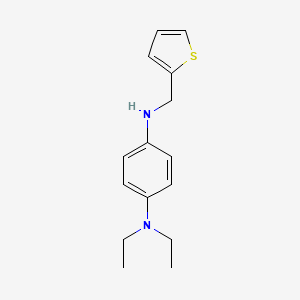
![Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2665629.png)

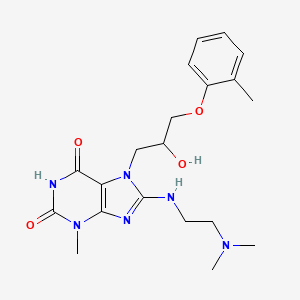
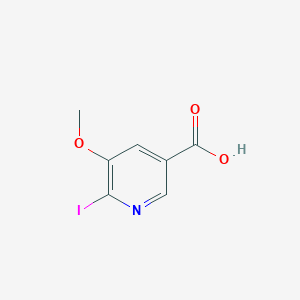
![Diethyl 5-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2665639.png)
